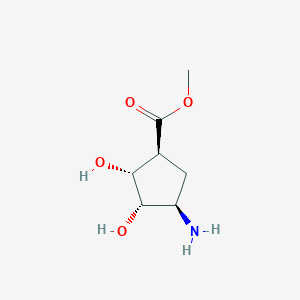
Methyl 2,7-Dichloroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,7-Dichloroquinazoline-4-acetate is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7-Dichloroquinazoline-4-acetate typically involves the reaction of 2,7-dichloroquinazoline with methyl acetate under specific conditions. One common method involves the use of a metal-catalyzed reaction, where a transition metal catalyst such as palladium or copper is employed to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of green chemistry approaches, such as microwave-induced synthesis and the use of environmentally benign solvents, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-Dichloroquinazoline-4-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-acetate derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct biological and chemical properties. For example, oxidation can yield quinazoline-4-acetate derivatives with hydroxyl or carbonyl groups, while substitution can produce derivatives with alkyl or aryl groups .
Scientific Research Applications
Methyl 2,7-Dichloroquinazoline-4-acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial and viral replication . The exact molecular targets and pathways involved depend on the specific derivative of the compound and its intended application .
Comparison with Similar Compounds
Methyl 2,7-Dichloroquinazoline-4-acetate can be compared with other similar quinazoline derivatives, such as:
2-Phenylquinazoline-4-amine: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Studied for its anti-inflammatory and analgesic activities.
2-Phenyl-4-styrylquinazoline: Investigated for its potential as an antiviral agent.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C11H8Cl2N2O2 |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
methyl 2-(2,7-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-10(16)5-9-7-3-2-6(12)4-8(7)14-11(13)15-9/h2-4H,5H2,1H3 |
InChI Key |
FLNCMUKCBZXFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)


![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)


![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)


![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)

![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
